molecular formula C13H10N6 B1607148 1H-Benzotriazole,1,1'-methylenebis- CAS No. 88064-00-0

1H-Benzotriazole,1,1'-methylenebis-

Cat. No.: B1607148
CAS No.: 88064-00-0
M. Wt: 250.26 g/mol
InChI Key: AHJLYTGICCGNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzotriazole,1,1’-methylenebis- is a chemical compound with the molecular formula C13H10N6. It is a derivative of benzotriazole, featuring two benzotriazole units connected by a methylene bridge. This compound is known for its stability and versatility in various chemical applications.

Preparation Methods

The synthesis of 1H-Benzotriazole,1,1’-methylenebis- typically involves the reaction of benzotriazole with formaldehyde. The reaction is carried out under acidic conditions, where benzotriazole reacts with formaldehyde to form the methylene-bridged product. The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as hydrochloric acid to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-Benzotriazole,1,1’-methylenebis- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted benzotriazole derivatives, which have applications in different fields.

Scientific Research Applications

1H-Benzotriazole,1,1’-methylenebis- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzotriazole,1,1’-methylenebis- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the benzotriazole rings can coordinate with metal ions, forming a protective layer on the metal surface. This prevents further oxidation and corrosion. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π interactions, which is crucial for its potential medicinal applications .

Comparison with Similar Compounds

1H-Benzotriazole,1,1’-methylenebis- can be compared with other similar compounds such as:

The uniqueness of 1H-Benzotriazole,1,1’-methylenebis- lies in its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions, making it valuable in multiple fields.

Properties

CAS No.

88064-00-0

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

1-(benzotriazol-1-ylmethyl)benzotriazole

InChI

InChI=1S/C13H10N6/c1-3-7-12-10(5-1)14-16-18(12)9-19-13-8-4-2-6-11(13)15-17-19/h1-8H,9H2

InChI Key

AHJLYTGICCGNSJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CN3C4=CC=CC=C4N=N3

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CN3C4=CC=CC=C4N=N3

88064-00-0

Origin of Product

United States

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